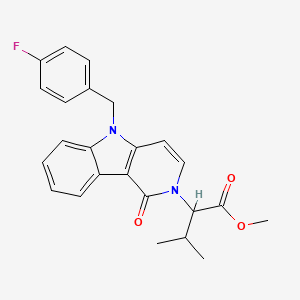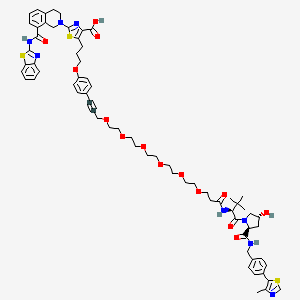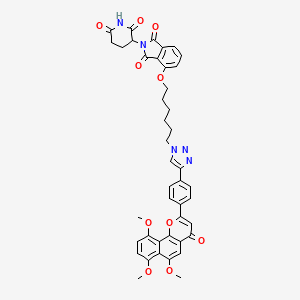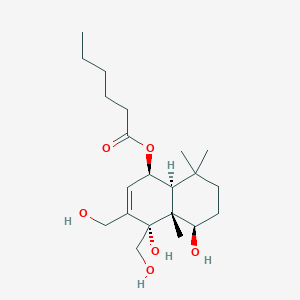
Mmb-fubgaclone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMB-FUBGACLONE: is a synthetic cannabinoid that is structurally similar to known synthetic cannabinoids. It is primarily used as an analytical reference standard in research and forensic applications . The compound’s formal name is 5-[(4-fluorophenyl)methyl]-1,5-dihydro-α-(1-methylethyl)-1-oxo-2H-pyrido[4,3-b]indole-2-acetic acid, methyl ester .
Preparation Methods
The preparation of MMB-FUBGACLONE involves synthetic routes that typically include the following steps:
Synthesis of the core structure: The core structure of the compound is synthesized through a series of chemical reactions, including condensation and cyclization reactions.
Introduction of functional groups: Functional groups such as the fluorophenyl and methyl ester groups are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve a purity of ≥98%.
Chemical Reactions Analysis
MMB-FUBGACLONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Scientific Research Applications
MMB-FUBGACLONE is used in a variety of scientific research applications, including:
Chemistry: It serves as a reference standard for the identification and quantification of synthetic cannabinoids in forensic and analytical chemistry.
Biology: The compound is used in biological studies to understand the effects of synthetic cannabinoids on biological systems.
Medicine: Research involving this compound contributes to the development of therapeutic agents targeting cannabinoid receptors.
Mechanism of Action
The mechanism of action of MMB-FUBGACLONE involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, leading to the activation of signaling pathways that result in various physiological effects. The molecular targets include the CB1 and CB2 receptors , which are part of the endocannabinoid system .
Comparison with Similar Compounds
MMB-FUBGACLONE is structurally similar to other synthetic cannabinoids, such as:
JWH-018: Another synthetic cannabinoid with a similar core structure but different functional groups.
AM-2201: A synthetic cannabinoid with a fluorinated phenyl group, similar to this compound.
AB-FUBINACA: A synthetic cannabinoid with a similar fluorophenyl group but different core structure.
This compound is unique due to its specific combination of functional groups and its high purity, making it a valuable reference standard in research and forensic applications .
Properties
Molecular Formula |
C24H23FN2O3 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 2-[5-[(4-fluorophenyl)methyl]-1-oxopyrido[4,3-b]indol-2-yl]-3-methylbutanoate |
InChI |
InChI=1S/C24H23FN2O3/c1-15(2)22(24(29)30-3)26-13-12-20-21(23(26)28)18-6-4-5-7-19(18)27(20)14-16-8-10-17(25)11-9-16/h4-13,15,22H,14H2,1-3H3 |
InChI Key |
XSCMLYYWYYHBHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)N1C=CC2=C(C1=O)C3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5S,8R,11S,12S,13R,21R)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821882.png)
![2-N-[1-cyclohexyl-2-[[1-[3-[[1-(cyclopropylamino)-1,2-dioxohexan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-5-N-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxobenzo[de]isoquinolin-5-yl]oxyethoxy]ethoxy]ethyl]pyrazine-2,5-dicarboxamide](/img/structure/B10821884.png)


![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B10821911.png)








